molecular formula C14H30ClN B13931737 N-(2-Chloroethyl)-N-hexyl-1-hexanamine CAS No. 57616-80-5

N-(2-Chloroethyl)-N-hexyl-1-hexanamine

Cat. No.: B13931737
CAS No.: 57616-80-5
M. Wt: 247.85 g/mol
InChI Key: ZPRUXOMHPKKNQD-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-hexyl-1-hexanamine is a tertiary amine featuring a 2-chloroethyl group and a hexyl chain attached to a central nitrogen atom. The hexyl chain enhances lipophilicity, influencing its solubility and distribution in vivo.

Properties

CAS No.

57616-80-5

Molecular Formula

C14H30ClN

Molecular Weight

247.85 g/mol

IUPAC Name

N-(2-chloroethyl)-N-hexylhexan-1-amine

InChI

InChI=1S/C14H30ClN/c1-3-5-7-9-12-16(14-11-15)13-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

ZPRUXOMHPKKNQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)CCCl

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(2-Chloroethyl)-N-hexyl-1-hexanamine

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution of a haloalkyl intermediate (such as 2-chloroethyl derivatives) with a hexylamine or hexyl-substituted amine. The key steps typically include:

  • Preparation of the haloalkyl intermediate (e.g., 2-chloroethyl chloride or 2-chloroethylamine derivatives)
  • Nucleophilic substitution with hexylamine or hexyl-substituted amines
  • Purification of the final amine product

Specific Synthetic Routes

Route via Nucleophilic Substitution of 2-Chloroethyl Derivatives

A common approach involves reacting 2-chloroethyl halides with hexylamine or N-hexyl-1-hexanamine under controlled conditions. This method leverages the nucleophilicity of the amine to displace the chlorine atom on the 2-chloroethyl moiety.

  • Reagents: 2-chloroethyl halide, hexylamine or N-hexyl-1-hexanamine
  • Solvent: Typically polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF)
  • Conditions: Room temperature to moderate heating (20–80 °C), inert atmosphere to prevent side reactions
  • Purification: Extraction, washing, drying, and chromatographic purification

This method is supported by nucleophilic substitution principles as outlined in synthetic organic chemistry literature and exemplified in related amine functionalization patents.

Preparation of 2-Chloroethyl Precursors

The 2-chloroethyl moiety can be prepared by chlorination of corresponding alcohols, such as 2-hydroxyethyl derivatives or hexanol, using reagents like thionyl chloride (SOCl2).

  • Example: Conversion of 1-hexanol to 1-chlorohexane using thionyl chloride under reflux conditions
  • Procedure: Slow addition of alcohol to thionyl chloride at 0 °C, followed by reflux and distillation to isolate the chloroalkane
  • Notes: The reaction is exothermic and requires careful temperature control

This chlorination step is crucial for generating the chloroalkyl intermediate for subsequent amine substitution.

Alternative Routes Using Carbamate Intermediates

In some synthetic schemes, carbamate intermediates such as hexyl chloroformate are employed to introduce hexyl groups or protect amines during synthesis. These intermediates are prepared by reacting hexanol with phosgene or triphosgene in the presence of pyridine in dichloromethane at low temperatures (0–20 °C), followed by reaction with amines to yield the desired amine derivatives.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution 2-chloroethyl halide + N-hexyl-1-hexanamine Polar aprotic solvent, 20–80 °C, inert atmosphere Direct, high yield, well-established Requires pure haloalkyl intermediate
Chlorination of hexanol 1-hexanol + thionyl chloride Reflux, controlled temperature Simple, accessible reagents Exothermic, requires careful handling
Carbamate intermediate route 1-hexanol + triphosgene + amine Pyridine, dichloromethane, 0–20 °C Protects amine groups, versatile Multi-step, requires phosgene derivatives

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N-hexyl-1-hexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Chloroethyl)-N-hexyl-1-hexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-hexyl-1-hexanamine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the formation of cross-links. This can result in the inhibition of DNA replication and protein synthesis, ultimately leading to cell death. The compound’s ability to form DNA adducts makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N-(2-Chloroethyl)-N-hexyl-1-hexanamine with key analogues, emphasizing structural features, physicochemical properties, and biological activities.

Compound Name Key Substituents Molecular Weight Lipophilicity (Estimated) Biological Activity Key Differences
This compound 2-Chloroethyl, hexyl ~277.8 g/mol High (long hexyl chain) Potential alkylating agent; antimicrobial (inferred from analogues) Balanced lipophilicity; single chloroethyl group limits cross-linking capacity
N-(2-Chloroethyl)-N-isopropylpropanamine 2-Chloroethyl, isopropyl, propyl ~178.7 g/mol Moderate Alkylating activity; precursor in chemical synthesis Shorter chains reduce lipophilicity; faster metabolic clearance
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea 2-Chloroethyl, nitrosourea, cyclohexyl ~258.7 g/mol High Anticancer (DNA cross-linking, carbamoylation); crosses blood-brain barrier Nitrosourea group adds carbamoylating activity; dual mechanism of action
Bis(2-chloroethyl)methylamine Two 2-chloroethyl groups, methyl ~170.1 g/mol Low Nitrogen mustard (DNA cross-linking); used in chemotherapy Dual chloroethyl groups enhance cross-linking; higher toxicity
2-[2-(Diethylamino)ethyl]thiopyrimidin-4(3H)-one 2-Chloroethyl, thiopyrimidinone ~255.8 g/mol Moderate Antibacterial (Gram-positive bacteria); antifungal (Candida albicans) Thiopyrimidinone core directs target specificity; reduced alkylating potency

Key Comparative Insights

However, its hexyl chain may improve tissue penetration relative to shorter-chain analogues like N-(2-chloroethyl)-N-isopropylpropanamine .

Lipophilicity and Pharmacokinetics :

  • The hexyl chain confers higher lipophilicity than compounds with ethyl or isopropyl groups, suggesting improved blood-brain barrier penetration, as seen in cyclohexyl-containing nitrosoureas . However, this may also reduce aqueous solubility, necessitating formulation adjustments for bioavailability.

Antimicrobial Activity: Analogues with 2-chloroethyl groups linked to heterocycles (e.g., thiopyrimidinones) exhibit broad-spectrum antimicrobial activity, implying that the target compound’s chloroethyl group could similarly interact with microbial enzymes or DNA .

Research Findings and Implications

Antimicrobial Potential

  • Compounds with 2-chloroethyl-thiopyrimidinone scaffolds (e.g., 4a, 5a–c) inhibit Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) with MIC values <10 µg/mL . The target compound’s similar chloroethyl group may confer comparable activity, though empirical validation is needed.

Pharmacokinetic Behavior

  • Lipophilic analogues like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea exhibit rapid plasma degradation (t₁/₂ ~5 min) but achieve high cerebrospinal fluid concentrations, highlighting the role of lipophilicity in CNS targeting . The hexyl chain in this compound may similarly enhance distribution to lipid-rich tissues.

Toxicity Considerations

  • Compounds with high alkylating activity (e.g., nitrogen mustards) show dose-limiting hematological toxicity. The target compound’s single chloroethyl group may reduce this risk, but its hexyl chain could prolong tissue retention, necessitating careful dosing .

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